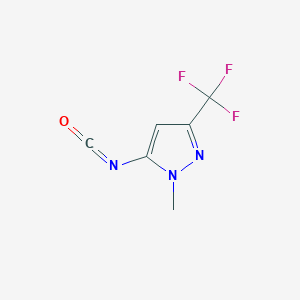
5-Isocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole
Description
5-Isocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole is a chemical compound with the molecular formula C6H4F3N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The presence of the trifluoromethyl group and the isocyanate functional group makes this compound particularly interesting for various chemical applications.
Properties
Molecular Formula |
C6H4F3N3O |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
5-isocyanato-1-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H4F3N3O/c1-12-5(10-3-13)2-4(11-12)6(7,8)9/h2H,1H3 |
InChI Key |
YKWXTQJDTLROKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-3-trifluoromethyl-1H-pyrazole with phosgene or a phosgene equivalent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkynes to form pyrazole derivatives.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Transition metal catalysts such as palladium and copper can facilitate cycloaddition reactions.
Major Products
Ureas and Carbamates: Formed from the reaction with amines and alcohols, respectively.
Pyrazole Derivatives: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
5-Isocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole involves its reactivity with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-trifluoromethyl-1H-pyrazole: Lacks the isocyanate group but shares the trifluoromethyl and pyrazole core structure.
1-Methyl-5-trifluoromethyl-1H-pyrazole: Similar to the above compound but with the trifluoromethyl group at a different position.
Uniqueness
The presence of both the trifluoromethyl and isocyanate groups in 5-Isocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole makes it unique. The trifluoromethyl group imparts stability and lipophilicity, while the isocyanate group provides a reactive site for further chemical modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


